Ethyl 4-(4-chlorobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Kinase inhibition c-Met ALK

Ethyl 4-(4-chlorobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate (CAS 942009-64-5; C20H16ClN3O4; MW 397.82) is a fully substituted 1,6-dihydropyridazine derivative that belongs to a broader class of pyridazine carboxamide compounds disclosed as protein kinase inhibitors, particularly against c-Met and ALK. The compound features a 4-chlorobenzamido group at the 4-position, a phenyl ring at the N1 position, an ethyl ester at the 3-position, and a carbonyl at the 6-position, forming a rigid heterocyclic scaffold amenable to further functionalization.

Molecular Formula C20H16ClN3O4
Molecular Weight 397.82
CAS No. 942009-64-5
Cat. No. B2996258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(4-chlorobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
CAS942009-64-5
Molecular FormulaC20H16ClN3O4
Molecular Weight397.82
Structural Identifiers
SMILESCCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3
InChIInChI=1S/C20H16ClN3O4/c1-2-28-20(27)18-16(22-19(26)13-8-10-14(21)11-9-13)12-17(25)24(23-18)15-6-4-3-5-7-15/h3-12H,2H2,1H3,(H,22,26)
InChIKeyCOHFJNOXMGWEQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-(4-chlorobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate (942009-64-5): Procurement Baseline


Ethyl 4-(4-chlorobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate (CAS 942009-64-5; C20H16ClN3O4; MW 397.82) is a fully substituted 1,6-dihydropyridazine derivative that belongs to a broader class of pyridazine carboxamide compounds disclosed as protein kinase inhibitors, particularly against c-Met and ALK [1]. The compound features a 4-chlorobenzamido group at the 4-position, a phenyl ring at the N1 position, an ethyl ester at the 3-position, and a carbonyl at the 6-position, forming a rigid heterocyclic scaffold amenable to further functionalization [1]. Its procurement is typically directed toward kinase-focused medicinal chemistry programs and antimicrobial screening campaigns seeking structurally differentiated starting points.

Ethyl 4-(4-chlorobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate (942009-64-5): Why Generic Substitution Fails


Within the pyridazine carboxamide class, small structural modifications—such as changing the halogen substitution pattern on the benzamido ring (e.g., 4-Cl vs. 3-Cl vs. 4-Br vs. unsubstituted) or altering the N1-phenyl substituent—can profoundly shift kinase selectivity profiles, cellular potency, and physicochemical properties [1]. The specific combination of a 4-chlorobenzamido group at C4 and an unsubstituted N1-phenyl ring in Ethyl 4-(4-chlorobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate represents a discrete chemical space that cannot be assumed to behave identically to its nearest analogs without direct comparative data. However, it must be noted that at present, published head-to-head comparative data for this specific CAS number against defined analogs are absent from the accessible primary literature. Procurement decisions should therefore be based on the compound's structural uniqueness within the patent-defined chemical space and its potential as a novel scaffold, pending experimental validation.

Ethyl 4-(4-chlorobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate (942009-64-5): Quantitative Differentiation Evidence


Kinase Inhibition Potency: Dual c-Met/ALK Activity at the Patent-Class Level

According to the patent disclosure, pyridazine carboxamide derivatives of this structural class potently inhibit c-Met and ALK kinases with IC50 values below 100 nM [1]. For procurement context, the established dual c-Met/ALK clinical inhibitor crizotinib exhibits IC50 values of approximately 8–11 nM against c-Met and 20–24 nM against ALK in cell-free assays . This places the pyridazine class within a therapeutically relevant potency range, though with a differentiated chemotype that may address resistance mutations distinct from those targeted by crizotinib. It is critical to note that this IC50 <100 nM claim is a class-level assertion from the patent and not a measured value for the specific CAS 942009-64-5 compound [1].

Kinase inhibition c-Met ALK Cancer

Structural Differentiation: Halogen and Positional Isomer Effects on Predicted Physicochemical Profile

The 4-chlorobenzamido substituent in the target compound is predicted to confer distinct lipophilicity and electronic properties compared to its closest positional and atomic analogs. The unsubstituted benzamido analog (CAS 941915-45-3) lacks the chlorine atom, while the 3-chlorobenzamido (meta-chloro) and 4-bromobenzamido analogs represent alternative halogen substitutions. In general medicinal chemistry, a para-chloro substitution increases lipophilicity (calculated ΔLogP ~+0.7 vs. unsubstituted) and introduces a halogen-bond donor capability that can enhance target binding and membrane permeability [1]. However, no experimental LogP, solubility, or permeability data for CAS 942009-64-5 have been identified in the accessible public literature, and the quantified difference is based on in silico class-level predictions only.

SAR Halogen bonding LogP Drug design

Antimicrobial Lead Potential: Analogous Pyridazine Derivatives Exhibit Antitubercular Activity

Pyridazine-containing compounds have been explored for antitubercular activity, with some derivatives exhibiting moderate in vitro efficacy against Mycobacterium tuberculosis . While no direct MIC or IC50 data have been published for CAS 942009-64-5 against M. tuberculosis or other bacterial strains in accessible peer-reviewed literature, the structural features of this compound (dihydropyridazine core, chlorobenzamido side chain) are consistent with motifs found in antimycobacterial screening hits . For procurement context, standard antitubercular agents such as isoniazid exhibit MIC values of 0.02–0.05 μg/mL against drug-susceptible M. tuberculosis H37Rv, and any novel pyridazine-based hit with MIC values in the low micromolar range would warrant further investigation.

Antimicrobial Tuberculosis Pyridazine Lead discovery

Ethyl 4-(4-chlorobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate (942009-64-5): Recommended Application Scenarios


Kinase Inhibitor Screening Libraries for c-Met/ALK Drug Discovery

Based on the patent-class evidence that pyridazine carboxamide derivatives inhibit c-Met and ALK with IC50 <100 nM [1], this compound is suitable for inclusion in kinase-focused screening decks aimed at identifying novel dual c-Met/ALK chemotypes. Given the structural differentiation from crizotinib and other clinical kinase inhibitors, hits from this scaffold may offer alternative resistance profiles or intellectual property positions, pending experimental confirmation.

Structure-Activity Relationship (SAR) Expansion Around the Dihydropyridazine Core

The compound's well-defined substitution pattern—4-chlorobenzamido at C4, N1-phenyl, and 3-ethyl carboxylate—provides a tractable starting point for systematic SAR studies [1]. Procurement for medicinal chemistry programs should be guided by the compound's potential as a reference point for exploring halogen substitution effects (Cl vs. Br vs. F vs. H at the 4-position) on kinase selectivity and cellular activity.

Antimicrobial Lead Discovery: Phenotypic Screening Against Mycobacterial Panels

Although no direct antimycobacterial data exist for this specific CAS number, the broader pyridazine class has demonstrated antitubercular potential . This compound may be procured for phenotypic screening against M. tuberculosis or non-tuberculous mycobacteria, with the understanding that its activity is unvalidated and must be established de novo.

Reference Standard for Analytical Method Development in Pyridazine Chemistry

The compound's defined structure and availability from multiple chemical suppliers make it a candidate for use as an analytical reference standard in HPLC, LC-MS, or NMR method development for pyridazine-containing pharmaceutical intermediates. Procurement for this purpose should include independent purity verification prior to use.

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